Pyrrol-2'-yl)benzoic acid
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Overview
Description
Pyrrol-2’-yl)benzoic acid is a heterocyclic aromatic organic compound that features a pyrrole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrol-2’-yl)benzoic acid typically involves the condensation of a carboxylic acid with a pyrrole derivative. One common method is the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of Pyrrol-2’-yl)benzoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Pyrrol-2’-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Pyrrol-2’-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of organic dyes, conjugated polymers, and optoelectronic materials.
Mechanism of Action
The mechanism of action of Pyrrol-2’-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.
Pyrrolone: A versatile lead compound for designing bioactive agents with diverse biological activities.
Pyrrolidinone: Another five-membered lactam with prominent pharmaceutical effects.
Uniqueness: Pyrrol-2’-yl)benzoic acid stands out due to its unique combination of a pyrrole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C70H11NO2 |
---|---|
Molecular Weight |
897.8 g/mol |
InChI |
InChI=1S/C70H11NO2/c1-71-6-69-63-56-49-37-29-20-11-9-10-12-15(11)24-31(29)39-40-32(24)30-21(12)23-19-14(10)17-16-13(9)18-22(20)35(37)43-41-27(18)25(16)33-34-26(17)28(19)42-44-36(23)38(30)50-52(40)61(60(63)51(39)49)65-58(50)55(44)59-48(42)46(34)53-45(33)47(41)57(54(43)56)64(69)62(53)66(59)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73) |
InChI Key |
NUFJNRMCYBYCAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC23C4=C5C6=C7C4=C8C9=C4C%10=C%11C%12=C%13C%10=C%10C9=C7C7=C%10C9=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C7C6=C%15C6=C%16C7=C%18C%10=C(C2(C1C1=CC=C(C=C1)C(=O)O)C7=C65)C1=C2C(=C4C8=C31)C%11=C%12C2=C%17%10)C%14=C%139 |
Origin of Product |
United States |
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